![molecular formula C16H15N3S B378832 5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine CAS No. 342595-72-6](/img/structure/B378832.png)

5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

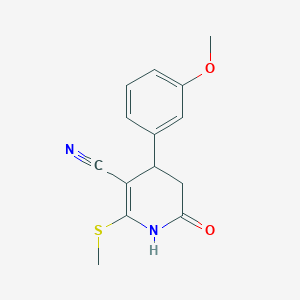

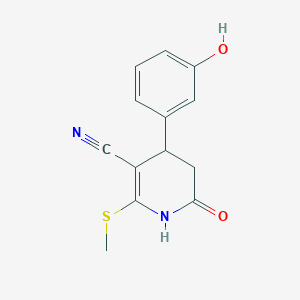

5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C16H15N3S . It belongs to the class of aromatic heterocyclic compounds known as pyrimidines, which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods . For instance, the construction of another pyrimidine ring on the pyridine nucleus of a compound can be achieved either by reaction with phenyl iso(thio)cyanate or with formic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidine core with a phenyl group and a pyrrolidin-1-yl group attached to it . The exact mass and monoisotopic mass of the compound are 295.11431873 g/mol .Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit the enzymes COXs and induce anti-inflammatory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 295.4 g/mol, a topological polar surface area of 57.3 Ų, and a complexity of 350 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including disease progression.

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with related compounds, it is likely that multiple pathways could be affected .

Result of Action

Based on related compounds, it can be inferred that the compound may have a range of potential effects, depending on the specific targets and pathways it interacts with .

Propiedades

IUPAC Name |

5-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)13-10-20-16-14(13)15(17-11-18-16)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATVHELORFKLOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378749.png)

![Isopropyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378751.png)

![N-(4-bromophenyl)-2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378759.png)

![4-(4-Methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B378760.png)

![Methyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378764.png)

![2-{[3-Cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide](/img/structure/B378766.png)

![3-(4-ethylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378768.png)

![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B378770.png)